molecular formula C6H3CH3(NH2)2<br>C7H10N2<br>C7H10N2 B122827 2,6-Diaminotoluene CAS No. 823-40-5

2,6-Diaminotoluene

Cat. No.: B122827
CAS No.: 823-40-5
M. Wt: 122.17 g/mol
InChI Key: RLYCRLGLCUXUPO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 2,6-Diaminotoluene involves the catalytic ammoniation of 2,6-dichlorotoluene. This process uses dehydrated alcohol as a solvent and ammonia as the aminating agent, with a palladium complex catalyst under normal heating and stirring conditions . Another method involves the hydrogenation of 2,6-dinitrotoluene using a palladium-carbon catalyst, followed by crystallization and vacuum drying to obtain high-purity this compound .

Industrial Production Methods: The industrial production of this compound typically involves the hydrogenation of dinitrotoluene mixtures. The process uses a palladium-carbon catalyst and water as a solvent, resulting in a high yield and purity of the final product . This method is favored for its simplicity, cost-effectiveness, and environmental benefits.

Chemical Reactions Analysis

Acid-Base Reactions

2,6-DAT readily undergoes neutralization with acids to form salts, a reaction critical for its handling and industrial applications.

ReactantsProductsConditionsReferences
2,6-DAT + HCl2,6-Diaminotoluene dihydrochlorideExothermic, room temp
2,6-DAT + H2_2SO4_4Corresponding sulfate saltAqueous medium

Key Findings :

  • Neutralization is exothermic, releasing heat during salt formation .

  • The dihydrochloride salt (CAS 15481-70-6) is stable and commonly used in analytical workflows .

Acetylation Reactions

Acetylation is employed to stabilize 2,6-DAT for analytical detection or metabolic studies.

ReagentsProductsConditionsReferences
Acetic anhydride2,6-Bisacetamidotoluene4-hour reaction, 40–50°C
Enzymatic (in vivo)2-Acetylamino-6-aminotoluene, 2,6-Diacetylamino-tolueneRat liver metabolism

Mechanistic Insights :

  • In vitro acetylation with acetic anhydride converts both amino groups to acetamides, enhancing detection via HPLC .

  • In vivo, N-acetylation occurs as a detoxification pathway, producing mutagenic metabolites .

Hydrolysis of Toluene Diisocyanate (TDI)

2,6-DAT is regenerated from its diisocyanate derivative under aqueous conditions:

2 6 TDI+H2O2 6 DAT+CO2\text{2 6 TDI}+\text{H}_2\text{O}\rightarrow \text{2 6 DAT}+\text{CO}_2

Key Data :

  • Hydrolysis occurs rapidly, posing exposure risks in polyurethane industries .

  • TDI hydrolysis is a primary route for occupational 2,6-DAT exposure .

Metabolic Transformations

In vivo metabolism involves oxidation and conjugation pathways:

Metabolic PathwayMetabolites IdentifiedBiological SystemReferences
Hydroxylation3-Hydroxy-2,6-DATRat liver microsomes
N-Acetylation4-Hydroxy-2-acetylamino-6-aminotolueneSprague-Dawley rats

Toxicological Implications :

  • Metabolites like 2,6-di(acetylamino)-toluene exhibit mutagenicity in Salmonella typhimurium assays .

  • Unlike its isomer 2,4-DAT, 2,6-DAT does not induce CYP1A1, reducing carcinogenic potential .

Reactivity with Other Chemicals

2,6-DAT exhibits incompatibilities with several classes of compounds:

Incompatible AgentsReaction OutcomeHazardReferences
Strong oxidizing agentsViolent decompositionFire/explosion risk
IsocyanatesUrea formationInterference in analysis
Strong reducing agentsH2_2 gas generationFlammability hazard

Safety Notes :

  • Reactions with halogenated organics or anhydrides may release toxic gases .

Polymerization Reactions

2,6-DAT serves as a precursor for toluene diisocyanate (TDI), a monomer in polyurethane synthesis:

2 6 DAT+COCl22 6 TDI+2HCl\text{2 6 DAT}+\text{COCl}_2\rightarrow \text{2 6 TDI}+2\text{HCl}

Industrial Application :

  • TDI production accounts for ~100 million pounds of annual 2,6-DAT consumption .

Scientific Research Applications

Industrial Applications

1.1 Synthesis of Polyurethanes

2,6-DAT serves as a crucial intermediate in the production of 2,6-Toluene Diisocyanate (TDI) , which is essential for synthesizing flexible polyurethane foams. These foams are widely used in furniture, automotive seating, and insulation materials due to their excellent cushioning properties and durability .

1.2 Coatings and Adhesives

The compound is also employed in formulating coatings and adhesives. Its chemical properties enable the production of high-performance coatings that provide resistance to abrasion and chemicals, making them suitable for various industrial applications .

1.3 Rubber Manufacturing

In rubber production, 2,6-DAT contributes to the formulation of rubber products that require enhanced durability and flexibility. Its role as a curing agent allows for improved mechanical properties in rubber formulations .

Biomedical Applications

2.1 Polyurethane Biomaterials

Recent studies have highlighted the potential of polyurethanes synthesized from 2,6-DAT in biomedical applications. These materials can be engineered for use in cardiovascular devices and reconstructive surgery due to their biocompatibility and mechanical properties .

2.2 Drug Delivery Systems

Research indicates that polyurethanes derived from 2,6-DAT can be utilized in drug delivery systems, providing controlled release mechanisms for pharmaceuticals. This application is particularly relevant in developing biodegradable materials that minimize environmental impact while delivering therapeutic agents effectively .

Environmental Considerations

3.1 Toxicological Profile

The safety profile of 2,6-DAT has been a topic of research due to its mutagenic properties observed in certain test conditions. While it is not classified as a carcinogen in long-term studies on animals, its potential health risks necessitate careful handling and regulatory oversight during industrial use .

3.2 Biodegradability Studies

Studies on the biodegradability of polyurethane products containing 2,6-DAT are ongoing to assess their environmental impact post-use. The goal is to develop materials that can decompose effectively without releasing harmful byproducts into the environment .

Biological Activity

2,6-Diaminotoluene (2,6-DAT) is an aromatic amine widely used in the industrial synthesis of toluene diisocyanate, a precursor for polyurethane production. Despite its industrial significance, 2,6-DAT has raised concerns regarding its biological activity and potential health effects. This article reviews the biological activity of 2,6-DAT, focusing on its mutagenicity, carcinogenicity, metabolic pathways, and toxicological implications.

Chemical Structure and Properties

This compound is an organic compound with the formula C7H10N2C_7H_{10}N_2. It features two amino groups attached to a toluene ring. This structure contributes to its reactivity and biological interactions.

Mutagenicity

2,6-DAT has been identified as a mutagen in various studies. It exhibits mutagenic properties in the Ames test using Salmonella typhimurium TA98 strains, especially when metabolic activation is employed. The compound itself is not directly mutagenic but is metabolized into several active metabolites that exhibit mutagenicity under specific conditions .

Metabolites Identified

The primary metabolites of 2,6-DAT include:

  • 3-Hydroxy-2,6-DAT
  • 4-Hydroxy-2-acetylamino-6-aminotoluene
  • 2-Acetylamino-6-aminotoluene
  • 2,6-Di(acetylamino)-toluene

Among these metabolites, 4-hydroxy-2-acetylamino-6-aminotoluene has been shown to be mutagenic in the Ames test .

Carcinogenicity

Research indicates that 2,6-DAT does not exhibit significant carcinogenic potential. Long-term studies involving F344 rats and B6C3F1 mice administered with high doses (up to 500 ppm) did not reveal a statistically significant increase in tumors compared to control groups . In contrast to its isomer 2,4-diaminotoluene (2,4-DAT), which is a known carcinogen, 2,6-DAT lacks the ability to induce cytochrome P450 enzymes necessary for activating carcinogenic pathways .

Toxicokinetics

The absorption and metabolism of 2,6-DAT have been extensively studied. Following oral administration:

  • Rapid Absorption : The compound is quickly absorbed from the gastrointestinal tract.
  • Metabolism : It undergoes extensive biotransformation primarily in the liver.
  • Excretion : Approximately 85% of administered radioactivity is excreted in urine within 24 hours post-administration .

Table: Summary of Toxicokinetic Studies

Study TypeFindings
Oral AdministrationRapid absorption and extensive metabolism
Urinary Excretion~85% excreted within 24 hours
Metabolite IdentificationFour main metabolites identified via HPLC

Developmental and Reproductive Toxicity

Studies have shown that 2,6-DAT can cause reproductive and developmental toxicity. For instance, embryotoxic effects were observed in rats and rabbits exposed to high doses during gestation. Specific malformations were noted at doses correlating with maternal toxicity .

Case Study: Teratogenic Effects

A study involving pregnant JCL:ddN mice demonstrated that subcutaneous administration of 50 mg/kg of 2,6-DAT on specific gestational days led to significant craniofacial malformations in fetuses .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 2,6-diaminotoluene (2,6-DAT) relevant to laboratory handling and experimental design?

2,6-DAT is a crystalline solid with a molecular weight of 122.17 g/mol, a melting point of 104–106°C, and a boiling point of 289°C. It has a density of 1.107 g/cm³ and moderate water solubility (60 g/L at 15°C) . These properties dictate storage conditions (e.g., protection from moisture and heat) and solvent selection for synthesis or dissolution. Safety data indicate hazards such as skin irritation (Safety Code S24) and environmental toxicity (S61), necessitating PPE and controlled waste disposal .

Q. What analytical methods are validated for quantifying 2,6-DAT in biological matrices?

Ultra-performance liquid chromatography coupled with atmospheric pressure chemical ionization tandem mass spectrometry (UPLC-APCI-MS/MS) is a validated method for detecting 2,6-DAT in urine, with a sensitivity range of ng/mL. This method includes rigorous quality control (QC) protocols, such as calibration curves and internal standards, to ensure reproducibility in toxicokinetic studies .

Q. How does 2,6-DAT differ structurally and functionally from its isomer 2,4-diaminotoluene (2,4-DAT)?

While both isomers share the molecular formula C₇H₁₀N₂, their amino group positions (meta vs. para) lead to divergent reactivity and biological effects. For example, 2,4-DAT is carcinogenic in rodents (inducing liver tumors and lymphoma), whereas 2,6-DAT lacks carcinogenicity despite similar in vitro mutagenicity in Ames tests . This structural distinction is critical for designing isomer-specific toxicity assays.

Advanced Research Questions

Q. What experimental models elucidate the in vivo genotoxicity mechanisms of 2,6-DAT compared to 2,4-DAT?

F344 gpt delta transgenic rats are used to assess in vivo mutagenicity. In these models, 2,6-DAT shows no significant mutagenic activity in liver or kidney tissues, unlike 2,4-DAT, which induces mutations in hepatic DNA. Methodologically, this involves administering isomers orally, isolating organ DNA, and quantifying gpt gene mutations via 6-thioguanine selection assays. Immunohistochemistry further evaluates tissue-specific DNA adduct formation .

Q. How can researchers address contradictions between in vitro and in vivo genotoxicity data for 2,6-DAT?

Despite positive Ames test results, 2,6-DAT’s lack of in vivo carcinogenicity may stem from metabolic detoxification (e.g., acetylation or glucuronidation) or poor bioactivation in mammalian systems. To resolve this, researchers employ metabolic profiling (e.g., cytochrome P450 enzyme assays) and comparative studies with 2,4-DAT, focusing on N-hydroxylation efficiency and DNA adduct persistence .

Q. What methodologies are used to study 2,6-DAT’s role in polymer science and electrochemistry?

In fuel cell research, 2,6-DAT is evaluated as a contaminant in proton-exchange membrane fuel cells (PEMFCs). Experimental setups simulate contamination by introducing 2,6-DAT into fuel streams and measuring performance loss via polarization curves and electrochemical impedance spectroscopy. Key parameters include adsorption onto platinum catalysts and ionomer absorption, quantified using cyclic voltammetry .

Q. How is 2,6-DAT utilized in synthesizing fluorinated polymers or pharmaceutical intermediates?

As a building block, 2,6-DAT undergoes bromination/fluorination to yield derivatives like 3,5-dibromo-2,6-difluorotoluene, which is used in fluorinated polymer synthesis. Methodologies involve nucleophilic aromatic substitution under anhydrous conditions, with purity monitored via GC-MS or NMR. Applications include creating materials with enhanced thermal stability for electronics .

Q. Methodological Recommendations

  • Toxicity Screening : Use transgenic rodent models (e.g., gpt delta rats) for integrated genotoxicity and carcinogenicity assessments .
  • Analytical Chemistry : Prioritize UPLC-APCI-MS/MS for trace detection in biological samples, with deuterated internal standards (e.g., 2,6-DAT-α,α,α-d₃) to enhance accuracy .
  • Synthetic Applications : Optimize reaction conditions (e.g., solvent polarity, catalyst choice) to minimize byproducts in fluorinated polymer synthesis .

Properties

IUPAC Name

2-methylbenzene-1,3-diamine
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InChI

InChI=1S/C7H10N2/c1-5-6(8)3-2-4-7(5)9/h2-4H,8-9H2,1H3
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InChI Key

RLYCRLGLCUXUPO-UHFFFAOYSA-N
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Canonical SMILES

CC1=C(C=CC=C1N)N
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Molecular Formula

C7H10N2, Array
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Related CAS

15481-70-6 (di-hydrochloride)
Record name 2,6-Diaminotoluene
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DSSTOX Substance ID

DTXSID4027319
Record name 2,6-Toluenediamine
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Molecular Weight

122.17 g/mol
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Physical Description

2,6-diaminotoluene is a colorless prisms (from water). (NTP, 1992), Other Solid, Colorless solid; Turns brown when exposed to air; [ICSC] White to brown solid; [MSDSonline], Solid, COLOURLESS CRYSTALS. TURNS BROWN ON EXPOSURE TO AIR., Colorless prisms (from water).
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Boiling Point

289 °C
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Solubility

Soluble (NTP, 1992), Soluble in water, ethanol, benzene, Solubility in water: poor
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Vapor Pressure

2.13 kPa at 150 °C /0.000246 mm Hg at 25 °C/ (extrapolated), Vapor pressure, kPa at 150 °C: 2.13
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Color/Form

Prisms from benzene, water

CAS No.

823-40-5
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Melting Point

223 °F (NTP, 1992), 106 °C, 105-106 °C, 223 °F
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Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 2,6-DIAMINOTOLUENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4131
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 2,6-Toluenediamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041801
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name 2,6-DIAMINOTOLUENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0340
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name TOLUENE-2,6-DIAMINE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/939
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Retrosynthesis Analysis

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Feasible Synthetic Routes

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